N-Methylsalicylamide
Overview
Description
N-Methylsalicylamide, also known as 2-hydroxy-N-methylbenzamide, is an organic compound with the molecular formula C8H9NO2. It is a derivative of salicylamide, where a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Scientific Research Applications
N-Methylsalicylamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It has potential analgesic and anti-inflammatory properties, similar to salicylamide.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
N-Methylsalicylamide, also known as 2-Hydroxy-N-methylbenzamide, is a compound that has been studied for its potential protective effects on skeletal muscle in cases of limb ischemia-reperfusion injury It is known to interact with the mitochondrial electron transport chain, potentially reducing the electron transport rate .
Mode of Action
The mode of action of this compound involves its interaction with the mitochondrial electron transport chain. By reducing the electron transport rate, it can effectively decrease the production of reactive oxygen species (ROS), which play a key role in skeletal muscle ischemia-reperfusion injury .
Biochemical Pathways
It is known to influence the mitochondrial electron transport chain, which is a crucial component of cellular respiration and energy production . By reducing the electron transport rate, this compound can potentially mitigate the harmful effects of ROS produced during ischemia-reperfusion injury .
Pharmacokinetics
Salicylates, a related group of compounds, are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues
Result of Action
The primary result of this compound’s action is its potential protective effect on skeletal muscle in cases of limb ischemia-reperfusion injury. By reducing the electron transport rate in the mitochondrial electron transport chain, it can decrease the production of ROS, thereby mitigating oxidative stress and inflammatory response, reducing tissue damage, and promoting repair .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. For instance, light, temperature, soil water, soil fertility, and salinity can affect the accumulation of secondary metabolites in plants . .
Biochemical Analysis
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-Methylsalicylamide in animal models .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylsalicylamide can be synthesized through the reaction of salicylic acid with methylamine. The process involves the formation of an amide bond between the carboxyl group of salicylic acid and the amino group of methylamine. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-Methylsalicylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form N-methylsalicylamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: N-Methylsalicylamine
Substitution: Various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
Salicylamide: The parent compound, known for its analgesic and antipyretic properties.
N-Methyl-o-hydroxybenzamide: Another derivative with similar structural features.
2-Hydroxy-N-methylbenzamide: A closely related compound with similar chemical properties.
Uniqueness: N-Methylsalicylamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group on the nitrogen atom differentiates it from other salicylamide derivatives, influencing its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-hydroxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXMQIYWWTZDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171868 | |
Record name | Salicylamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1862-88-0 | |
Record name | 2-Hydroxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1862-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylsalicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001862880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylsalicylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLSALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE3HZ1G0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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